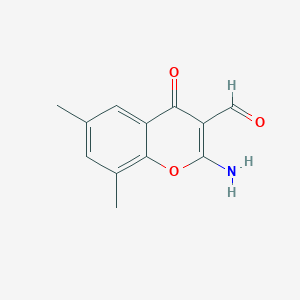

3-amino-1H-indazole-6-carboxylic Acid

Übersicht

Beschreibung

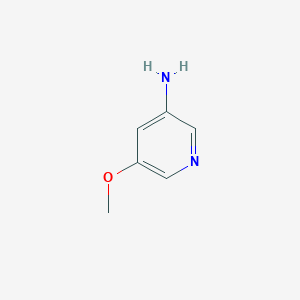

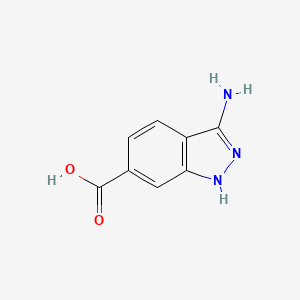

“3-amino-1H-indazole-6-carboxylic Acid” is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance .

Synthesis Analysis

The synthesis of indazoles, including “3-amino-1H-indazole-6-carboxylic Acid”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

Indazole-containing compounds have been explored for various chemical reactions. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

“3-amino-1H-indazole-6-carboxylic Acid” is a solid substance . It has a molecular weight of 177.16 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Indazole derivatives, including those related to 3-amino-1H-indazole-6-carboxylic Acid, have been found to possess significant antitumor properties. They inhibit cell growth in various neoplastic cell lines and can cause a block in the G0–G1 phase of the cell cycle, which is crucial for cancer treatment .

Anti-HIV Activity

Research has shown that certain indazole derivatives exhibit anti-HIV activity. This is an important area of study given the ongoing global impact of HIV/AIDS .

Anti-inflammatory and Antidepressant Effects

Indazoles are also known for their anti-inflammatory and antidepressant effects. These properties make them valuable in the development of new medications for treating inflammatory diseases and depression .

Antimicrobial Properties

The antimicrobial properties of indazole derivatives make them candidates for treating various bacterial infections, contributing to the field of antibiotics .

Contraceptive Applications

Some indazole compounds have been utilized in contraceptive activities, offering potential alternatives in reproductive health and family planning .

Cancer Treatment Inhibitors

Specifically, 3-amino-1H-indazole-1-carboxamides have shown interesting antiproliferative activity, suggesting their use as cancer treatment inhibitors .

Mitotic Kinase TTK Inhibition

Discoveries have been made regarding inhibitors of the mitotic kinase TTK based on indazole compounds. TTK kinase is a novel target for cancer treatment, and its inhibition can be crucial in developing new therapeutic strategies .

β3-adrenergic Receptor Agonists

Indazoles have been designed and synthesized as inhibitors of β3-adrenergic receptor agonists. This application is significant in developing treatments for conditions like obesity and diabetes .

Wirkmechanismus

Target of Action

The primary targets of 3-amino-1H-indazole-6-carboxylic Acid are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 3-amino-1H-indazole-6-carboxylic Acid are those involving the CHK1, CHK2, and SGK kinases

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth . For example, one derivative of the compound was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Safety and Hazards

Zukünftige Richtungen

Indazole derivatives, including “3-amino-1H-indazole-6-carboxylic Acid”, have shown a wide variety of medicinal applications, suggesting that they could be further explored for potential therapeutic uses . Additionally, the development of novel synthetic approaches to indazoles has been a focus of recent research, indicating potential future directions in this area .

Eigenschaften

IUPAC Name |

3-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZTEQDOQLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469226 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1H-indazole-6-carboxylic Acid | |

CAS RN |

871709-92-1 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.